N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and a 2,4-dimethylbenzenesulfonamide side chain. Its molecular formula is C₂₀H₂₀FN₃O₃S, with a molecular weight of 441.4 g/mol . The fluorophenyl group may contribute to target binding via hydrophobic and electrostatic interactions, a common feature in bioactive sulfonamides .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-3-9-19(15(2)13-14)28(26,27)22-11-12-24-20(25)10-8-18(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKNEHJANFCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinone core could interact with active sites. The benzenesulfonamide moiety might contribute to the compound’s solubility and overall pharmacokinetic profile.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The target compound’s pyridazinone core differs from pyridone (e.g., 10a) or pyrimidine (e.g., Example 53) analogs, which may alter electronic properties and binding kinetics .
- Substituent Diversity : The 2,4-dimethylbenzenesulfonamide group in the target is unique compared to antipyrine-linked propanamides (e.g., 6g ) or chromen-2-yl derivatives. Methyl groups likely increase steric bulk and metabolic stability .
- Synthetic Yields : Antipyrine hybrids (e.g., 6g ) show moderate yields (42–62%), while chromen-2-yl derivatives (Example 53) have lower yields (28%), suggesting synthetic challenges with complex substituents .
Physicochemical and Pharmacological Insights
- Lipophilicity: The 2,4-dimethyl substitution in the target compound likely enhances logP compared to non-methylated sulfonamides (e.g., 6g), favoring blood-brain barrier penetration .
- Fluorophenyl Role : The 4-fluorophenyl group is conserved in the target and 6g , implying its critical role in π-π stacking or fluorine-specific interactions with biological targets .
- Bioactivity Potential: Pyridazinone derivatives are associated with antiviral and anti-inflammatory activities. The antipyrine hybrid 6g may exhibit dual inhibition of cyclooxygenase and phosphodiesterase, while the target compound’s bioactivity remains unexplored in the provided evidence .
Spectroscopic Differentiation
- IR Spectroscopy: The target compound’s sulfonamide and pyridazinone C=O stretches (expected ~1650–1700 cm⁻¹) would differ from antipyrine hybrids (e.g., 6g: 1662, 1628 cm⁻¹) due to distinct electronic environments .
- NMR Signatures: The 2,4-dimethyl groups in the target would produce distinct aromatic proton splitting (δ ~7.0–7.5 ppm) compared to monosubstituted benzenesulfonamides .
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C_{19}H_{22}F_{N}_{4}O_{2}S, with a molecular weight of 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorophenyl group enhances binding affinity to specific enzymes and receptors, potentially altering cellular processes. The sulfonamide functional group can influence enzyme inhibition , particularly in pathways related to cancer cell proliferation.
Biological Activity Overview
-
Antitumor Activity :
- Research indicates that compounds similar to this compound exhibit selective inhibition against various cancer cell lines. In vitro studies have shown significant antiproliferative effects with IC50 values in the micromolar range against HepG2 liver cancer cells .
- A study demonstrated that related compounds induced apoptosis in tumor cells through G2/M phase arrest, suggesting their potential as anticancer agents .
- Enzyme Inhibition :
-
Pathway Interference :
- The compound might interfere with specific signaling pathways involved in cell survival and proliferation, contributing to its antitumor effects. This interference can lead to altered expression of genes associated with cell cycle regulation and apoptosis.
Case Study 1: Antiproliferative Effects on HepG2 Cells
A study evaluated the effects of the compound on HepG2 cells, revealing that treatment led to a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 μM). This suggests a significant role for the compound in promoting cell death in liver cancer cells .
Case Study 2: HDAC Inhibition
In another investigation, derivatives similar to this compound were tested for HDAC inhibitory activity. Results indicated potent inhibition of HDAC3 with an IC50 value of 95.48 nM, highlighting the compound's potential as a lead for developing selective HDAC inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | ~1.30 (HepG2) | HDAC inhibition |
| FNA (bis-(2-chloroethyl)-amino]-benzamide | Antitumor | 1.30 (HepG2) | Apoptosis induction |
| SAHA (suberoylanilide hydroxamic acid) | Antitumor | 17.25 (HepG2) | HDAC inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
